molecular formula C26H20N2O4 B6092351 3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione

3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione

Cat. No.: B6092351
M. Wt: 424.4 g/mol
InChI Key: WNZBTXDCBCJMHI-UHFFFAOYSA-N
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Description

3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its unique structure, which includes an anthraquinone moiety fused with an isoxazole ring, and a pentanedione side chain. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione typically involves multiple steps, starting with the preparation of the anthraquinone intermediate. One common method involves the cyclization of an aromatic aldehyde with nitroacetic esters to form the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the generation of waste and to ensure the efficient separation of the desired product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .

Scientific Research Applications

3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the toluidino group, in particular, can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

3-[10-(3-methylanilino)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-12-yl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c1-13-7-6-8-16(11-13)27-20-12-19(21(14(2)29)15(3)30)24-23-22(20)25(31)17-9-4-5-10-18(17)26(23)32-28-24/h4-12,21,27H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZBTXDCBCJMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)C(C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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